

N-Palmitoyl-D-sphingomyelin-d9: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **N-Palmitoyl-D-sphingomyelin-d9**

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

N-Palmitoyl-D-sphingomyelin-d9 is a deuterated analog of N-palmitoyl-D-sphingomyelin (C16 sphingomyelin), a ubiquitous and critical component of mammalian cell membranes. Its primary application in research is as an internal standard for the accurate quantification of its non-deuterated counterpart, C16 sphingomyelin, in various biological samples using mass spectrometry. This guide provides a comprehensive overview of its chemical properties, its role in biological systems, and detailed methodologies for its application in research.

Core Properties and Specifications

N-Palmitoyl-D-sphingomyelin-d9 is specifically designed for use in mass spectrometry-based lipidomics. The incorporation of nine deuterium atoms into the palmitoyl chain results in a distinct mass shift, allowing it to be differentiated from the endogenous C16 sphingomyelin while maintaining nearly identical chemical and physical properties.

Property	Value
Synonyms	Palmitoyl Sphingomyelin-d9, N-Palmitoyl-D-erythro-Sphingosylphosphorylcholine-d9, SM(d18:1/16:0-d9) [1]
Molecular Formula	C ₃₉ H ₇₀ D ₉ N ₂ O ₆ P [1]
Formula Weight	712.1 g/mol [1]
CAS Number	2415226-88-7 [1]
Purity	≥99% deuterated forms (d ₁ -d ₉) [1]
Solubility	Ethanol: 10 mg/ml [1]

The Role of N-Palmitoyl-sphingomyelin in Cellular Function

N-palmitoyl-sphingomyelin, the non-deuterated analyte of interest, is a key player in maintaining the structural integrity of cell membranes and participates in critical signaling pathways.

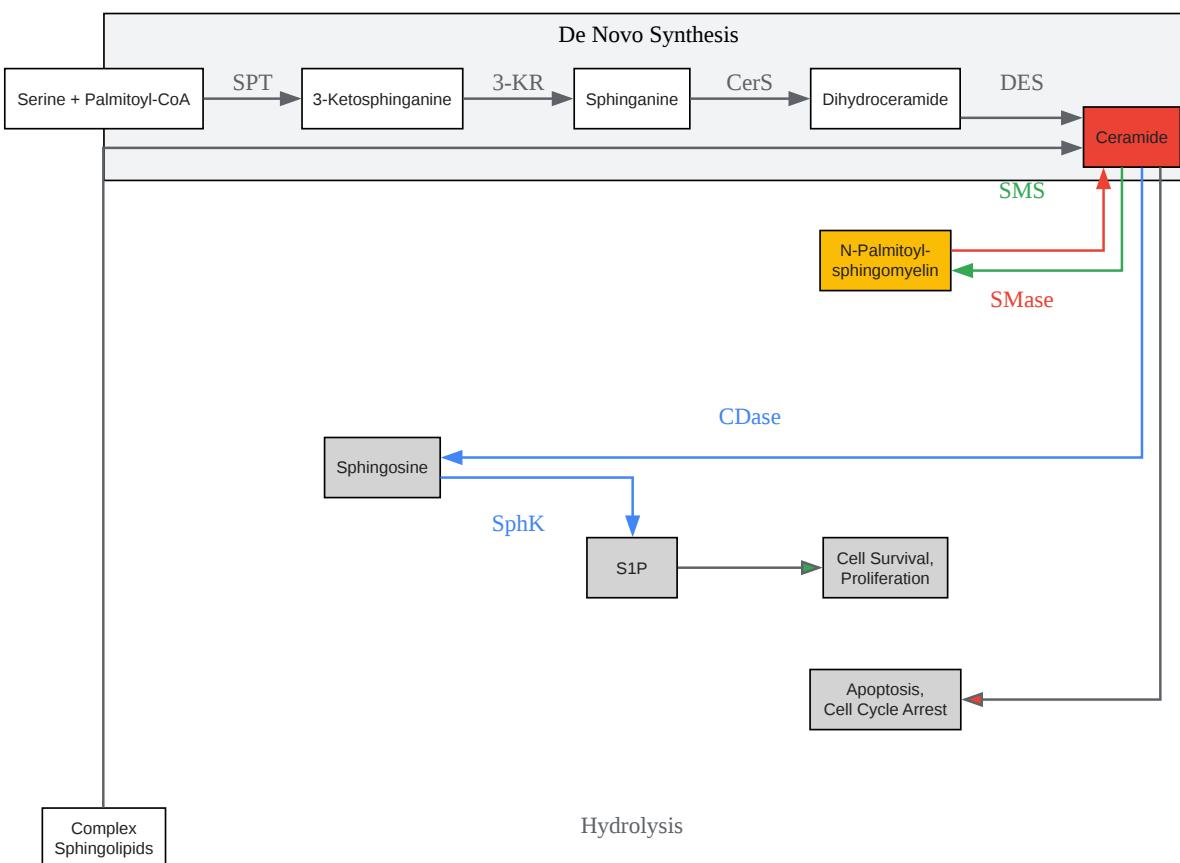
Membrane Structure and Lipid Rafts

Sphingomyelin, along with cholesterol, is a primary component of specialized membrane microdomains known as lipid rafts.[\[2\]](#)[\[3\]](#) These rafts are ordered, tightly packed domains that serve as platforms for the organization of signaling proteins and receptors. The saturated palmitoyl chain of N-palmitoyl-sphingomyelin contributes to the tight packing and stability of these domains. The formation of lipid rafts is crucial for various cellular processes, including signal transduction, protein trafficking, and endocytosis.[\[4\]](#)

The Sphingomyelin-Ceramide Signaling Pathway

N-palmitoyl-sphingomyelin is a central molecule in the sphingomyelin-ceramide signaling pathway. In response to various cellular stresses and stimuli, the enzyme sphingomyelinase hydrolyzes sphingomyelin, cleaving the phosphocholine headgroup to generate ceramide.[\[5\]](#)[\[6\]](#) Ceramide is a potent bioactive lipid that can trigger a cascade of downstream signaling events, influencing crucial cellular decisions such as proliferation, differentiation, and apoptosis.[\[5\]](#)

Conversely, ceramide can be converted to other bioactive sphingolipids, such as sphingosine and sphingosine-1-phosphate (S1P), which often have opposing biological effects.[\[5\]](#)[\[7\]](#)



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The Sphingomyelin-Ceramide Signaling Pathway.

Experimental Protocols

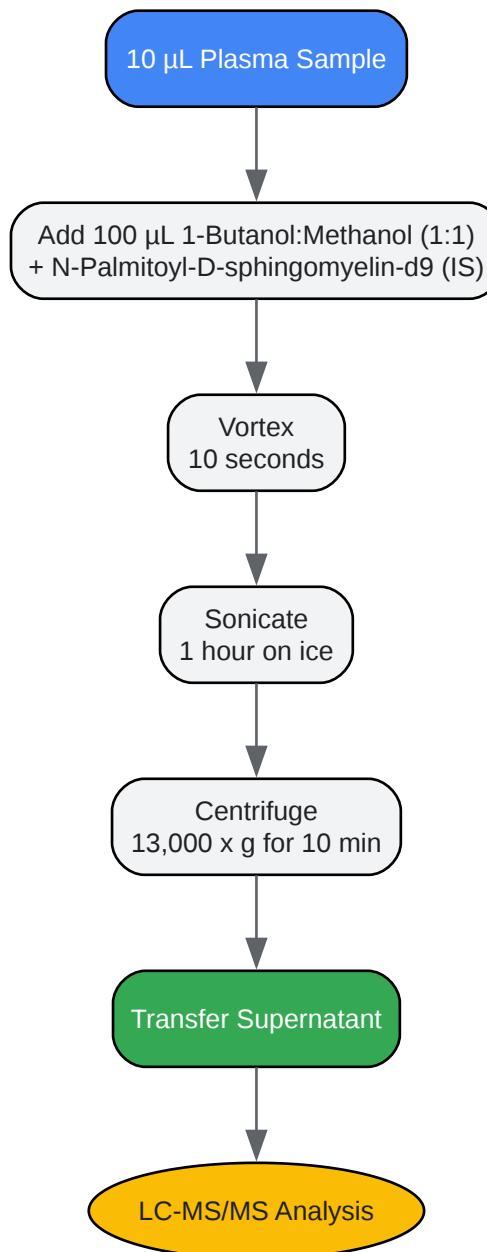
The primary application of **N-Palmitoyl-D-sphingomyelin-d9** is as an internal standard for the quantification of C16 sphingomyelin by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Lipid Extraction from Plasma

Accurate quantification begins with efficient extraction of lipids from the biological matrix. Several methods are effective, with the Folch and Bligh-Dyer methods being classics, and more recent single-phase extraction methods offering high-throughput advantages.

Single-Phase Extraction Protocol (Adapted from Alshehry et al.):[8]

- To 10 μ L of plasma in a polypropylene tube, add 100 μ L of a 1:1 (v/v) mixture of 1-butanol and methanol containing the internal standard, **N-Palmitoyl-D-sphingomyelin-d9**. The final concentration of the internal standard should be optimized based on the expected concentration of the analyte in the sample.
- Vortex the mixture for 10 seconds.
- Sonicate the sample for 1 hour on ice.
- Centrifuge the tube at 13,000 x g for 10 minutes to pellet any precipitated proteins.
- Carefully transfer the supernatant, which contains the extracted lipids, to a clean vial for LC-MS/MS analysis.



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Workflow for single-phase lipid extraction.

LC-MS/MS Quantification of C16 Sphingomyelin

Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for the separation of sphingolipids as it provides good retention and peak shape for these polar lipids.[9][10][11][12]

Illustrative LC-MS/MS Parameters:

Parameter	Recommended Setting
LC Column	HILIC column (e.g., silica, amide, or diol stationary phase)[9][10]
Mobile Phase A	Water with 0.2% formic acid and 10 mM ammonium formate
Mobile Phase B	Acetonitrile with 0.2% formic acid
Gradient	Start with a high percentage of Mobile Phase B (e.g., 95%), ramp down to a lower percentage to elute polar compounds, then re-equilibrate.
Flow Rate	0.3 - 0.5 mL/min
Injection Volume	5 - 10 μ L
Ionization Mode	Positive Electrospray Ionization (ESI+)
Scan Type	Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) for C16 Sphingomyelin	m/z 703.6
Product Ion (Q3) for C16 Sphingomyelin	m/z 184.1 (phosphocholine headgroup)[13][14]
Precursor Ion (Q1) for N-Palmitoyl-D-sphingomyelin-d9	m/z 712.6
Product Ion (Q3) for N-Palmitoyl-D-sphingomyelin-d9	m/z 184.1 (phosphocholine headgroup)[13][14]
Collision Energy	To be optimized for the specific instrument, typically in the range of 20-40 eV.

Data Analysis:

The concentration of C16 sphingomyelin in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (**N-Palmitoyl-D-sphingomyelin-d9**). This ratio is then compared to a standard curve generated by analyzing known concentrations of C16 sphingomyelin with a fixed concentration of the internal standard.

Summary

N-Palmitoyl-D-sphingomyelin-d9 is an indispensable tool for researchers in the field of lipidomics. Its use as an internal standard enables the precise and accurate quantification of N-palmitoyl-sphingomyelin, a key lipid involved in membrane structure and cellular signaling. The methodologies outlined in this guide provide a robust framework for the application of this deuterated standard in a research setting, facilitating a deeper understanding of the roles of sphingolipids in health and disease.

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